Pibrozelesin hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

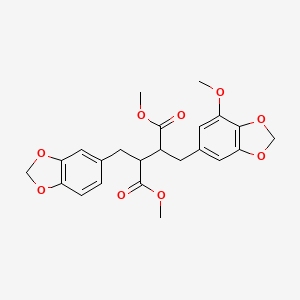

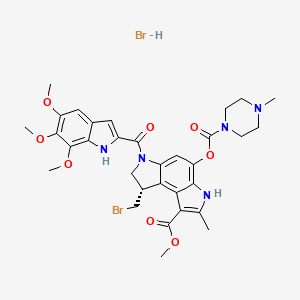

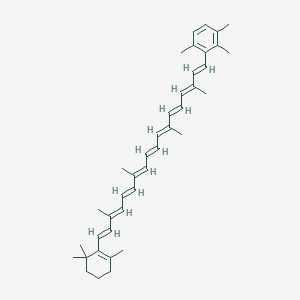

KW-2189は、デュオカルマイシンファミリーに属する新規抗腫瘍性抗生物質です。これは、強力な抗腫瘍活性を有することで知られているデュオカルマイシンB2の水溶性誘導体です。KW-2189は、その親化合物と比較して、水溶性、安定性、抗腫瘍効果が向上しているため、臨床試験に選ばれています .

2. 製法

合成経路および反応条件: KW-2189の合成は、デュオカルマイシンB2とtert-ブトキシカルボニルピペラジン、4-ニトロフェニルクロロホルメートを、ジクロロメタン中でトリエチルアミンの存在下で縮合させることから始まります。この反応により、ピペラジンカルボキシレート誘導体が得られ、さらに処理してKW-2189が得られます .

工業的生産方法: KW-2189の工業的生産は、同様の合成経路に従いますが、製薬用途に必要な純度と一貫性を確保するために、より大規模に行われます。このプロセスには、化合物の有効性と安全性を維持するための厳格な品質管理が含まれています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of KW-2189 involves the condensation of duocarmycin B2 with tert-butoxycarbonylpiperazine and 4-nitrophenyl chloroformate in the presence of triethylamine in dichloromethane. This reaction yields the piperazinecarboxylate derivative, which is further processed to obtain KW-2189 .

Industrial Production Methods: Industrial production of KW-2189 follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for pharmaceutical applications. The process involves stringent quality control measures to maintain the efficacy and safety of the compound.

化学反応の分析

反応の種類: KW-2189は、以下を含むいくつかの種類の化学反応を起こします。

酸化: KW-2189は、酸化されてさまざまな代謝産物を形成できます。

還元: この化合物は、特定の条件下で還元されて、異なる誘導体を生成できます。

置換: KW-2189は、特に官能基に関与する置換反応に関与できます。

一般的な試薬および条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまなKW-2189の誘導体が含まれ、これらは異なる生物学的活性と性質を示す可能性があります .

4. 科学研究への応用

KW-2189は、以下を含む、幅広い科学研究への応用があります。

化学: デュオカルマイシン誘導体の化学を研究するためのモデル化合物として使用されています。

生物学: 細胞プロセスおよびDNA相互作用への影響について調査されています。

医学: 肺癌、胃癌、肝臓癌、膵臓癌、乳癌などのさまざまな癌の潜在的な治療薬として研究されています

産業: 新しい抗腫瘍剤および製剤の開発に使用されています。

科学的研究の応用

KW-2189 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying the chemistry of duocarmycin derivatives.

Biology: Investigated for its effects on cellular processes and DNA interactions.

Medicine: Explored as a potential therapeutic agent for various cancers, including lung, stomach, liver, pancreas, and breast carcinomas

Industry: Utilized in the development of new antitumor agents and drug formulations.

作用機序

KW-2189は、DNAのマイナー溝に結合することで効果を発揮し、DNA鎖の切断とDNA合成の阻害につながります。この化合物は、カルボキシルエステラーゼによって活性化され、これが活性型に変換されます。この活性型は、より強いDNA結合活性と細胞毒性を持ち、細胞プロセスの破壊と細胞死の誘導につながります .

類似化合物:

デュオカルマイシンB2: KW-2189の親化合物であり、強力な抗腫瘍活性を有していますが、水溶性が低い。

CC-1065: 構造が類似した化合物で、高い抗腫瘍活性を有しますが、遅発性致死毒性と関連付けられています。

ピブロゼレシン: 同様の抗腫瘍特性を有する別のデュオカルマイシン誘導体

KW-2189の独自性: KW-2189は、その親化合物やその他の類似の誘導体と比較して、水溶性、安定性が向上し、毒性が低いため、際立っています。DNA鎖の切断とDNA合成の阻害を誘導する能力は、抗腫瘍剤としてのさらなる開発に有望な候補となっています .

類似化合物との比較

Duocarmycin B2: The parent compound of KW-2189, known for its potent antitumor activity but with lower water solubility.

CC-1065: A structurally similar compound with high antitumor activity but associated with delayed lethal toxicity.

Pibrozelesin: Another duocarmycin derivative with similar antitumor properties

Uniqueness of KW-2189: KW-2189 stands out due to its improved water solubility, stability, and reduced toxicity compared to its parent compound and other similar derivatives. Its ability to induce DNA strand breaks and inhibit DNA synthesis makes it a promising candidate for further development as an antitumor agent .

特性

CAS番号 |

148778-32-9 |

|---|---|

分子式 |

C32H37Br2N5O8 |

分子量 |

779.5 g/mol |

IUPAC名 |

methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrobromide |

InChI |

InChI=1S/C32H36BrN5O8.BrH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |

InChIキー |

YMALQNICPSISCA-GMUIIQOCSA-N |

SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

異性体SMILES |

CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

正規SMILES |

CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Br |

同義語 |

Benzo(1,2-b:4,3-b')dipyrrole-1-carboxylic acid, 8-(bromomethyl)-3,6,7,8-tetrahydro-2-methyl-4-(((4-methyl-1-piperazinyl)carbonyl)oxy)-6-((5,6,7-trimethoxy-1H-indol-2-yl)carbonyl)-, methyl ester, (S)- KW 2189 KW-2189 methyl(1S)-1-bromomethyl-7-methyl-5-((4-methylpiperazinyl)carbonyloxy)-3-((5,6,7-trimethoxy-2-indolyl)carbonyl)-1,2-dihydro-3H-pyrrolo(3,2-e)indole-8-carboxylate hydrobromide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2R,3S,4S,5R,6S)-4,5-dibenzoyloxy-6-[(E,2S,3R)-3-benzoyloxy-2-(hexadecanoylamino)octadec-4-enoxy]-3-(carboxymethoxy)oxan-2-yl]methoxy]acetic acid](/img/structure/B1247255.png)

![Methyl 6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1247256.png)

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1247257.png)

![Methyl 1-[3-[[2,6-dimethyl-5-(methylcarbamoyl)-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]amino]propyl]-4-phenylpiperidine-4-carboxylate](/img/structure/B1247268.png)